molecular formula C15H19NO3 B11021809 4-(Azepan-1-ylcarbonyl)phenyl acetate

4-(Azepan-1-ylcarbonyl)phenyl acetate

Cat. No.: B11021809
M. Wt: 261.32 g/mol
InChI Key: WGAADDNVYHZGNK-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-CARBONYL)PHENYL ACETATE is a chemical compound that belongs to the class of azepane derivatives Azepane derivatives are known for their diverse applications in synthetic chemistry and biology This compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd/LA-catalyzed decarboxylation reaction, which enables the formation of N-aryl azepane derivatives under mild conditions . This reaction proceeds smoothly with a wide reaction scope and CO2 as the byproduct.

Industrial Production Methods

Industrial production of 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological macromolecules, leading to inhibition or modulation of their activity. The phenyl acetate group may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE include other azepane derivatives such as:

Uniqueness

What sets 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE apart from other similar compounds is its unique combination of the azepane ring and phenyl acetate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

[4-(azepane-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C15H19NO3/c1-12(17)19-14-8-6-13(7-9-14)15(18)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3

InChI Key

WGAADDNVYHZGNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCCC2

Origin of Product

United States

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